4-Aminotetrahydropyran hydrochloride

Physicochemical profiling Salt selection Bioavailability optimization

4-Aminotetrahydropyran hydrochloride (ATHP-HCl, CAS 33024-60-1) is the hydrochloride salt of tetrahydro-2H-pyran-4-amine, a saturated six-membered oxygen heterocycle bearing a primary amino group at the 4-position. The free base (CAS 38041-19-9) is a liquid at ambient temperature with a density of 0.977 g/cm³ at 25 °C and a predicted pKa of 9.63 ± 0.20.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 33024-60-1
Cat. No. B1439221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminotetrahydropyran hydrochloride
CAS33024-60-1
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1COCCC1N.Cl
InChIInChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H
InChIKeyKWZSCXIYGVEHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminotetrahydropyran Hydrochloride (CAS 33024-60-1): Core Physicochemical Identity and Procurement Baseline


4-Aminotetrahydropyran hydrochloride (ATHP-HCl, CAS 33024-60-1) is the hydrochloride salt of tetrahydro-2H-pyran-4-amine, a saturated six-membered oxygen heterocycle bearing a primary amino group at the 4-position. The free base (CAS 38041-19-9) is a liquid at ambient temperature with a density of 0.977 g/cm³ at 25 °C and a predicted pKa of 9.63 ± 0.20 [1]. Conversion to the hydrochloride salt yields a crystalline solid with a melting point of 229–233 °C, substantially improved aqueous solubility (ESOL-predicted 13.7 mg/mL), and enhanced long-term storage stability compared to the hygroscopic and air-sensitive free amine [2]. The tetrahydropyran (THP) scaffold is recognized as the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring among all ring systems . This compound serves as a critical primary amine building block in medicinal chemistry, enabling downstream elaboration into DPP-4 inhibitors, kinase-targeted agents, and monoamine transporter ligands [3][4].

Why 4-Aminotetrahydropyran Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Compounds within the saturated 6-membered heterocyclic primary amine class—including 4-aminopiperidine, 3-aminotetrahydropyran, and the free base tetrahydro-2H-pyran-4-amine—exhibit divergent physicochemical and pharmacological properties that render simple substitution unreliable. The replacement of the ring oxygen in tetrahydropyran with an NH group (piperidine) alters the heteroatom hydrogen-bonding character, elevates the amine pKa by approximately 0.5 log units, and introduces a known CYP3A4 metabolic liability absent in the ether analog [1][2]. Regioisomeric variation (4-amino vs. 3-amino substitution on the THP ring) changes both the steric environment of the amine and the conformational preference of the saturated ring [3]. Selection of the free base versus the hydrochloride salt directly impacts solubility (ESOL-predicted 13.7 mg/mL for the HCl salt vs. limited water miscibility for the free amine), handling safety (solid vs. flammable liquid), and storage stability . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence: 4-Aminotetrahydropyran Hydrochloride vs. Closest Analogs


Amine Basicity (pKa): Tetrahydropyran Amine Exhibits Lower Basicity Than Piperidine Amine

The conjugate acid of tetrahydro-2H-pyran-4-amine (free base) has a predicted pKa of 9.63 ± 0.20, whereas the structurally analogous 4-aminopiperidine (piperidin-4-amine) has a reported predicted pKa of approximately 10.10 ± 0.10 [1]. This ~0.47 log unit difference means that at physiological pH (7.4), the THP amine is approximately 2.95-fold less protonated than the piperidine amine, translating to a meaningfully higher fraction of neutral, membrane-permeable free base [2].

Physicochemical profiling Salt selection Bioavailability optimization

Lipophilicity (LogP): THP Amine Is Consistently Less Lipophilic Than Piperidine Amine

The consensus LogP of tetrahydro-2H-pyran-4-amine (free base) is 0.49 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) . In contrast, 4-aminopiperidine (piperidin-4-amine) has a reported LogP of 0.726 from chemspider/chemsrc data, and an ACD/LogP of −0.46 from an alternative prediction method . The THP amine consistently shows lower predicted lipophilicity, with an ACD/LogD (pH 7.4) of −2.20 versus −4.36 (pH 5.5) for 4-aminopiperidine, reflecting the influence of the ether oxygen on hydrogen-bonding capacity and solvation .

Lipophilicity Drug-likeness ADME prediction

CYP Enzyme Interaction Profile: THP Amine Avoids the CYP3A4 Metabolic Liability Inherent to 4-Aminopiperidines

In silico prediction for tetrahydro-2H-pyran-4-amine indicates no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . By contrast, 4-aminopiperidines constitute a well-documented class of therapeutic agents that are extensively metabolized by cytochrome P450 enzymes, with CYP3A4 identified as the major isoform catalyzing their N-dealkylation reaction [1][2]. This metabolic pathway has been structurally characterized: the 4-amino group of piperidines serves as a hydrogen-bonding partner with Ser119 of CYP3A4, positioning the piperidine moiety proximal to the heme for oxidative N-dealkylation [2]. The ether oxygen of the THP scaffold lacks this liability, as it cannot undergo analogous N-dealkylation.

Drug metabolism CYP450 inhibition Metabolic stability

Salt Form Advantage: Hydrochloride Salt Provides Solid Handling and Predicted 13.7–21.8 mg/mL Aqueous Solubility

4-Aminotetrahydropyran hydrochloride (CAS 33024-60-1) is a crystalline solid with a melting point of 229–233 °C, whereas the corresponding free base (CAS 38041-19-9) is a flammable liquid (flash point 54 °C) that requires storage under inert atmosphere at 2–8 °C . The hydrochloride salt has an ESOL-predicted aqueous solubility of 13.7 mg/mL (LogS = −1.0) and an Ali-method predicted solubility of 21.8 mg/mL (LogS = −0.8), placing it in the 'very soluble' to 'soluble' classification range . Independent vendor data report water solubility ≥50 mg/mL at pH 7.4 for the hydrochloride salt with moderate plasma protein binding (~65%) [1].

Salt selection Solubility enhancement Solid-state properties

Bioisosteric Validation: Pyran Successfully Replaces Piperidine in Dopamine Transporter Ligands

In a systematic structure–activity relationship (SAR) study, Dutta and colleagues demonstrated that the piperidine ring in 3,6-disubstituted dopamine transporter (DAT) ligands can be replaced by a pyran (tetrahydropyran) moiety while preserving DAT binding affinity and uptake inhibitory activity [1][2]. The cis-pyran derivative 7b exhibited activity comparable to its piperidine counterpart, and further molecular modifications yielded potent pyran-based analogues that confirmed successful bioisosteric replacement [1]. This finding was extended to 2,4- and 3,6-disubstituted pyran biomimetics evaluated across DAT, SERT, and NET, where pyran-based compounds demonstrated potency in the same nanomolar range as the parent piperidine series [2].

Bioisosterism Monoamine transporters CNS drug design

Commercial Purity Benchmark: ≥98% HPLC with Multi-Kilogram Supply Availability

4-Aminotetrahydropyran hydrochloride is commercially available from multiple vendors at ≥98% purity (HPLC), with moisture content controlled to ≤0.5% and production scale reaching kilogram quantities [1]. Certified batch analysis including NMR, HPLC, and GC is routinely provided . In comparison, the structurally analogous 4-aminopiperidine dihydrochloride is typically supplied at 95–97% purity and may contain variable amounts of the mono-hydrochloride species, while the free base form of both compounds requires specialized handling . The consistently high purity specification of the THP hydrochloride reduces the need for repurification prior to use in multi-step synthetic sequences.

Purity specification Supply chain Quality control

Optimal Application Scenarios for 4-Aminotetrahydropyran Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Reduced Amine Basicity

When a medicinal chemistry program requires a saturated heterocyclic primary amine building block for CNS-targeted scaffolds, 4-aminotetrahydropyran hydrochloride offers a pKa advantage of ~0.47 units lower than 4-aminopiperidine [1]. At physiological pH, this results in a ~2.95-fold lower fraction ionized, favoring passive blood-brain barrier permeation and reducing the extent of lysosomal trapping. This scenario is supported by the experimentally validated bioisosteric equivalence between pyran and piperidine in dopamine transporter ligands, where pyran-based compounds retained nanomolar DAT binding affinity [2].

Metabolic Stability-Driven Scaffold Selection to Avoid CYP3A4 N-Dealkylation Hotspots

For programs where 4-aminopiperidine-derived leads have encountered high intrinsic clearance due to CYP3A4-mediated N-dealkylation, substituting the tetrahydropyran amine scaffold eliminates this predictable metabolic soft spot [1][2]. In silico predictions indicate that tetrahydro-2H-pyran-4-amine is a non-inhibitor of all five major CYP isoforms, and the ether oxygen lacks the requisite amine functionality for oxidative N-dealkylation [3]. This scaffold switch is most impactful in early lead optimization when metabolic stability data first become available.

Multi-Kilogram Scale-Up of Early Preclinical Candidates Requiring Consistent Solid-Form Handling

When transitioning from discovery to preclinical development, the hydrochloride salt form (solid, MP 229–233 °C) eliminates the flammability and air-sensitivity risks associated with the liquid free base (flash point 54 °C, requires inert atmosphere storage) [1][2]. With vendor-specified purity ≥98% (HPLC), controlled moisture ≤0.5%, and documented multi-kilogram production capability, 4-aminotetrahydropyran hydrochloride meets the quality and supply requirements for IND-enabling studies [3]. The ESOL-predicted solubility of 13.7 mg/mL and reported ≥50 mg/mL at pH 7.4 ensure sufficient aqueous solubility for formulation development .

DPP-4 Inhibitor and Diabetes-Focused Medicinal Chemistry Programs

The aminotetrahydropyran scaffold is a core structural element in multiple patented DPP-4 inhibitor series, including those assigned to Merck Sharp & Dohme Corp., with demonstrated utility in type 2 diabetes treatment [1][2]. The commercial availability of the 4-amino THP hydrochloride building block at high purity and kilogram scale enables direct access to these validated pharmacophore templates, bypassing the need for de novo synthesis of the saturated heterocyclic amine core and accelerating SAR exploration around the tetrahydropyran ring substitution pattern [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminotetrahydropyran hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.